molecular formula C11H14O2 B8534737 2-Phenylethoxymethyloxirane

2-Phenylethoxymethyloxirane

Cat. No.: B8534737
M. Wt: 178.23 g/mol
InChI Key: LMTJPHNFBSNLHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylethoxymethyloxirane (CAS: N/A; alternative names: ortho-para-BFDGE, o,p-BFDGE) is an epoxide-containing compound characterized by a phenylethoxymethyl group attached to an oxirane (epoxide) ring. Its structure includes a phenyl group linked via an ethoxy-methyl bridge to the epoxide moiety, forming a bifunctional glycidyl ether derivative.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2-phenylethoxymethyl)oxirane

InChI

InChI=1S/C11H14O2/c1-2-4-10(5-3-1)6-7-12-8-11-9-13-11/h1-5,11H,6-9H2

InChI Key

LMTJPHNFBSNLHM-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Molecular Structure and Crystallography

Compound Name Molecular Formula Molecular Weight (g/mol) Crystal System Space Group Melting Point (K) Reference
2-Phenylethoxymethyloxirane Not explicitly provided ~390 (inferred) Monoclinic* Pc* ~438*
2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane C24H22O5 390.42 Monoclinic Pc 438
2-[(3-Methylphenoxy)methyl]oxirane (CAS 2186-25-6) C10H12O2 164.20 Not reported Not reported
2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane (CAS 19574-83-5) C17H18O2 254.33 Not reported Not reported
2-(4-Methoxyphenyl)-3-methyloxirane (Anethole oxide, CAS 51410-46-9) C10H12O2 164.20 Not reported Not reported

Notes:

  • The asterisked (*) data for this compound are inferred from its analog in , which shares structural motifs (e.g., biphenyl-epoxide framework).
  • The crystal structure of the C24H22O5 analog () reveals a monoclinic system with cell parameters a = 21.261 Å, b = 7.3103 Å, c = 6.1322 Å, and β = 93.59°. This suggests significant steric hindrance due to the bulky aromatic substituents .

Reactivity and Bonding

  • Epoxide Ring Stability : Compounds with electron-donating groups (e.g., methoxy in Anethole oxide ) exhibit reduced epoxide ring strain, decreasing reactivity toward nucleophiles. In contrast, this compound’s ethoxy-methyl bridge may sterically shield the epoxide, slowing ring-opening reactions .
  • Bond Angles and Conformation: The C11–C12–C13 bond angle in the C24H22O5 analog is 117.2°, while dihedral angles like C16–O3–C13–C14 measure 154.0°, indicating torsional strain from aromatic stacking . In 2-[(3-Methylphenoxy)methyl]oxirane, the oxirane ring adopts a planar conformation with bond angles near 60°, typical for strained epoxides .

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